molecular formula C23H33N5O8 B1447109 tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1152172-19-4

tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

Cat. No. B1447109
M. Wt: 507.5 g/mol
InChI Key: HAVVIXOQRJHQMM-SCFUHWHPSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups . Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

Tert-butyl carbamate can be synthesized through the reaction of an alcohol or carboxylic acid with isobutene in the presence of a catalyst such as sulfuric acid . The tert-butyl ester can also be obtained through the condensation of a carboxylic acid and tert-butyl alcohol .


Molecular Structure Analysis

The tert-butyl group is characterized by its three methyl groups projecting into space, making functional groups at the alpha position less susceptible to attack by other reagents .


Chemical Reactions Analysis

Tert-butyl groups are known for their stability. For example, silyl ethers undergo solvolysis in the presence of acid or base, but tert-butyl dimethylsilyl (TBS or TBDMS) ethers are about 20,000 times more stable than trimethylsilyl (TMS) ethers .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Synthesis and Building Blocks

  • This compound is utilized in the synthesis of enantiopure compounds and serves as a useful building block for the preparation of derivatives, such as 4-hydroxypipecolate derivatives. This synthesis approach is significant in the development of chiral tetramic acids and N-protected alpha-amino acids (Chaloin et al., 2008).
  • It also plays a key role in the synthesis of key intermediates of effective HMG-CoA reductase inhibitors, like atorvastatin (Rádl, 2003).

Chemical Transformations and Reactions

  • This compound is involved in various chemical transformations and reactions. For instance, it undergoes smooth reactions with other compounds to produce functionalised derivatives, which are significant in the field of organic chemistry and drug synthesis (Yavari et al., 2007).
  • Another research indicates its importance in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its value in the field of nucleic acid chemistry (Ober et al., 2004).

Stereochemical Characterization

  • The compound is also important in the stereochemical characterization of chiral molecules and natural products, aiding in the understanding of their optical properties. This is crucial for drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Electrophilic and Nucleophilic Reactions

  • It is involved in electrophilic and nucleophilic reactions, which are pivotal in the field of organic synthesis. These reactions contribute to the development of new compounds with potential applications in various industries, including pharmaceuticals (Moskalenko & Boev, 2014).

Crystallographic Studies

  • Crystallographic studies of derivatives of this compound have been conducted to understand its structural properties. Such studies are vital for the development of new materials and drugs (Kant et al., 2015).

Application in Redox-Active Materials

  • Novel derivatives of this compound have been synthesized and used as redox-active materials in high-performance electrochemical energy storage applications, indicating its potential in advanced material sciences (Yigit & Güllü, 2017).

Safety And Hazards

As with all chemicals, proper handling and storage are essential. Tert-butyl carbamate should be stored in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h10-12,14-15,18,29H,9H2,1-8H3/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVIXOQRJHQMM-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 3
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 4
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 5
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 6
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

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